molecular formula C10H14Cl4N2 B3038143 1-(3,4-Dichlorophenyl)piperazine hydrochloride CAS No. 76835-17-1

1-(3,4-Dichlorophenyl)piperazine hydrochloride

Cat. No.: B3038143
CAS No.: 76835-17-1
M. Wt: 304.0 g/mol
InChI Key: VADUZJRSQFZLPH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms attached to the phenyl ring

Mechanism of Action

Target of Action

The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in the regulation of mood and behavior.

Mode of Action

This compound acts as a serotonin releaser via the serotonin transporter . It also acts as a β1-adrenergic receptor blocker , although it has relatively low affinity for both targets .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonergic pathways in the brain. By releasing serotonin, it influences mood and behavior. Its action as a β1-adrenergic receptor blocker can affect cardiovascular function .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels and β1-adrenergic receptor activity. This can lead to changes in mood and behavior, as well as potential effects on cardiovascular function .

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature maintained between 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve high purity. This method is suitable for industrial production due to its high yield and low cost .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)piperazine hydrochloride is compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

76835-17-1

Molecular Formula

C10H14Cl4N2

Molecular Weight

304.0 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H

InChI Key

VADUZJRSQFZLPH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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